Superior Rhodesain Inhibition: Tetromycin B Exhibits the Lowest Ki Among All Tested Tetromycin Congeners
Tetromycin B (compound 5) demonstrates a Ki of 0.62 ± 0.03 μM against rhodesain, the most potent inhibition among the five tetromycin derivatives tested (compounds 1–5) [1]. This represents a 3.4-fold improvement in potency over compound 4 (Ki = 4.00 ± 0.30 μM) and a 3.4-fold improvement over compound 3 (Ki = 2.1 ± 0.90 μM) [1]. The competitive nature of the inhibition was confirmed through kinetic analysis at three different substrate concentrations, revealing no significant differences in Ki values and thus establishing tetromycin B as a competitive, time-dependent inhibitor of this cathepsin L-like protease [1].
| Evidence Dimension | Inhibition constant (Ki) against rhodesain |
|---|---|
| Target Compound Data | 0.62 ± 0.03 μM |
| Comparator Or Baseline | Compound 3: 2.1 ± 0.90 μM; Compound 4: 4.00 ± 0.30 μM |
| Quantified Difference | 3.4-fold more potent than compound 4; 3.4-fold more potent than compound 3 |
| Conditions | Recombinant rhodesain enzyme, substrate Cbz-Phe-Arg-AMC, pH 5.5, 25°C, progress curve analysis with seven inhibitor concentrations |
Why This Matters
For researchers developing anti-trypanosomal agents targeting rhodesain, tetromycin B provides a structurally validated starting point with superior target engagement over closely related analogs.
- [1] Pimentel-Elardo, S. M.; Kozytska, S.; Bugni, T. S.; Ireland, C. M.; Moll, H.; Hentschel, U. New Tetromycin Derivatives with Anti-Trypanosomal and Protease Inhibitory Activities. Mar. Drugs 2011, 9, 1682–1697. DOI: 10.3390/md9101682. View Source
